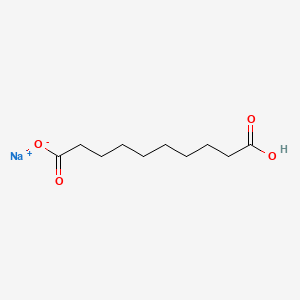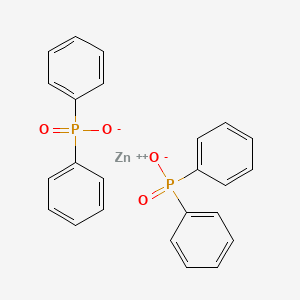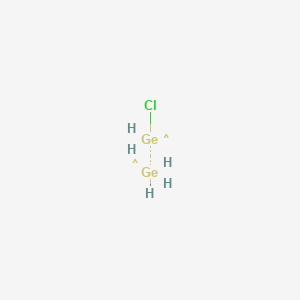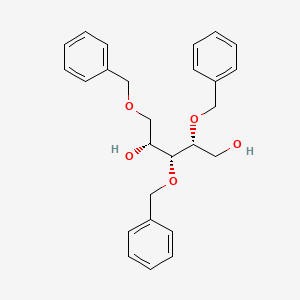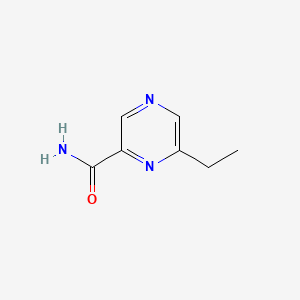![molecular formula C25H32N2O6 B577086 methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate CAS No. 14514-02-4](/img/structure/B577086.png)
methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[103102,1004,9]hexadeca-4,6,8-triene-11-carboxylate is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Introduction: Addition of acetyl, acetyloxyethyl, ethylidene, and hydroxymethyl groups through various organic reactions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving similar structures.
Medicine: Potential use in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracyclic organic molecules with functional groups such as acetyl, hydroxymethyl, and ethylidene groups.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
14514-02-4 |
|---|---|
Fórmula molecular |
C25H32N2O6 |
Peso molecular |
456.539 |
InChI |
InChI=1S/C25H32N2O6/c1-5-17-13-27(15(2)29)21-12-19(17)25(14-28,23(31)32-4)24(10-11-33-16(3)30)18-8-6-7-9-20(18)26-22(21)24/h5-9,19,21-22,26,28H,10-14H2,1-4H3/b17-5+/t19-,21-,22+,24+,25-/m0/s1 |
Clave InChI |
FOJWUDWGYUOIAP-CHYSVXJLSA-N |
SMILES |
CC=C1CN(C2CC1C(C3(C2NC4=CC=CC=C43)CCOC(=O)C)(CO)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)
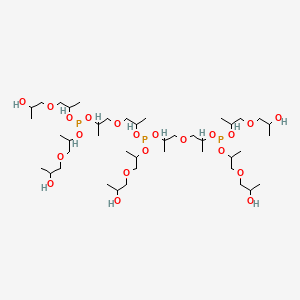

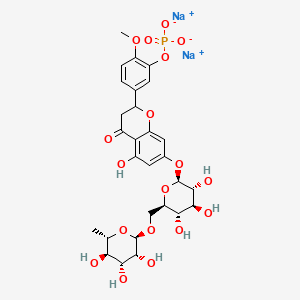

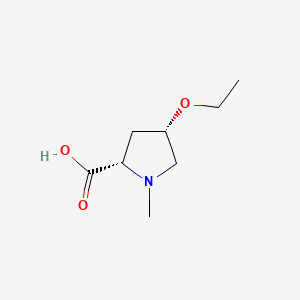
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
